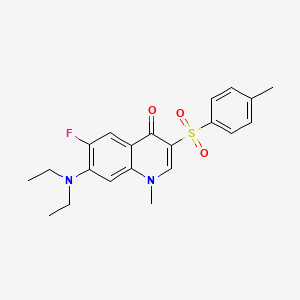

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

7-(Diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by a diethylamino group at position 7, a fluorine atom at position 6, a methyl group at position 1, and a 4-methylbenzenesulfonyl (tosyl) group at position 3. Its molecular formula is C22H24FN2O3S (calculated molecular weight: 433.50 g/mol). The sulfonyl group at position 3 may enhance metabolic stability, while the fluorine atom likely improves bioavailability through increased lipophilicity and membrane permeability .

Properties

IUPAC Name |

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3S/c1-5-24(6-2)19-12-18-16(11-17(19)22)21(25)20(13-23(18)4)28(26,27)15-9-7-14(3)8-10-15/h7-13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFSENRFDLDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, advanced catalysts, and automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Compound BB85412

- Chemical Name: 7-(Diethylamino)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

- Key Differences :

- Position 1 : Ethyl group (vs. methyl in the target compound).

- Sulfonyl Group : 3,5-Dimethylbenzenesulfonyl (vs. 4-methylbenzenesulfonyl).

- Molecular Formula : C23H27FN2O3S (MW: 430.54 g/mol).

- The 3,5-dimethyl substitution on the sulfonyl group could reduce solubility compared to the 4-methyl isomer due to increased hydrophobicity .

Compound BB84022

- Chemical Name: 7-(4-Ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

- Key Differences: Position 7: 4-Ethylpiperazin-1-yl group (vs. diethylamino). Position 1: Propyl group (vs. methyl).

- Molecular Formula : C25H30FN3O3S (MW: 471.59 g/mol).

- Implications :

Carboxamide Derivative (EP2 644 596A1)

- Chemical Name: 7-(Diethylamino)-6-fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide BSA

- Key Differences :

- Position 3 : Carboxamide group (vs. sulfonyl).

- Position 1 : Propyl group (vs. methyl).

- The propyl chain may improve membrane penetration compared to methyl .

Comparative Data Table

| Position 7 | Position 6 | Position 3 | Position 1 | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Diethylamino | Fluoro | 4-Methylbenzenesulfonyl | Methyl | 433.50 | High lipophilicity, metabolic stability |

| Diethylamino | Fluoro | 3,5-Dimethylbenzenesulfonyl | Ethyl | 430.54 | Increased steric bulk |

| 4-Ethylpiperazin-1-yl | Fluoro | 4-Methylbenzenesulfonyl | Propyl | 471.59 | Enhanced solubility, basic nitrogen |

| Diethylamino | Fluoro | Carboxamide | Propyl | ~450 (estimated) | Altered H-bonding, reduced stability |

Research Findings and Implications

- Sulfonyl vs. Carboxamide at Position 3 : The sulfonyl group in the target compound confers greater metabolic stability compared to carboxamide derivatives, as sulfonamides are less prone to enzymatic hydrolysis .

- Substituent Effects on Position 1 : Shorter alkyl chains (methyl) may favor rapid clearance, while longer chains (propyl) could prolong systemic exposure .

- Fluorine’s Role : The fluorine atom at position 6 is conserved across analogs, underscoring its importance in enhancing bioavailability and target binding through electronegative and steric effects .

Biological Activity

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of dihydroquinolinones, which are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound features a unique quinoline core modified with a diethylamino group, a fluorinated position, and a sulfonyl group attached to a methylbenzene moiety. This specific combination of functional groups is critical for its biological activity.

Research indicates that this compound may act through multiple mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can disrupt metabolic pathways in target organisms or cells.

- Receptor Modulation : The compound interacts with specific receptors, influencing their activity and leading to pharmacological effects such as anti-inflammatory responses and modulation of pain pathways.

Anticancer Properties

Studies have demonstrated that this compound exhibits promising anticancer activity:

- Cell Line Studies : It has shown significant anti-proliferative effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

- KIF18A Inhibition : Preliminary studies suggest its role as an inhibitor of KIF18A, a motor protein involved in mitosis. This inhibition can disrupt cell division, providing a potential pathway for cancer therapy.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Bacterial Inhibition : It has been tested against several bacterial strains, showing effective inhibition that suggests its potential as an antibacterial agent. The exact mechanism may involve disrupting bacterial cell wall synthesis or function.

Data Table: Summary of Biological Activities

| Activity Type | Description | Evidence Source |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| KIF18A Inhibition | Disrupts mitosis in cancer cells | |

| Antimicrobial | Effective against various bacterial strains |

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the anticancer efficacy of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at low concentrations, highlighting its potential as a lead structure for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.